molecular formula C18H12F2N4O2 B11966946 Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Cat. No.: B11966946
M. Wt: 354.3 g/mol
InChI Key: XWLSNMWBPSOOCL-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the difluorophenyl group and the pyrroloquinoxaline core makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoxaline core, followed by the introduction of the difluorophenyl group and the amino group. The final step involves the esterification to form the methyl carboxylate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrroloquinoxaline core.

    Reduction: Reduction reactions can target the difluorophenyl group or the quinoxaline ring.

    Substitution: The amino group and the difluorophenyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer or infectious diseases.

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The difluorophenyl group and the pyrroloquinoxaline core may play a role in binding to these targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

    Quinoxaline derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures.

    Pyrroloquinoxaline derivatives: Compounds with variations in the pyrroloquinoxaline core.

Uniqueness: Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is unique due to the combination of the difluorophenyl group and the pyrroloquinoxaline core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H12F2N4O2

Molecular Weight

354.3 g/mol

IUPAC Name

methyl 2-amino-1-(3,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C18H12F2N4O2/c1-26-18(25)14-15-17(23-13-5-3-2-4-12(13)22-15)24(16(14)21)9-6-7-10(19)11(20)8-9/h2-8H,21H2,1H3

InChI Key

XWLSNMWBPSOOCL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)F)F)N

Origin of Product

United States

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